molecular formula C9H8FN3 B2863100 1-(4-fluorophenyl)-1H-pyrazol-4-amine CAS No. 1156602-69-5

1-(4-fluorophenyl)-1H-pyrazol-4-amine

Cat. No.: B2863100
CAS No.: 1156602-69-5
M. Wt: 177.182
InChI Key: UBKWWOPAKRZWTI-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-1H-pyrazol-4-amine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 The presence of a fluorophenyl group at the 4-position of the pyrazole ring imparts unique chemical and biological properties to this compound

Mechanism of Action

Target of Action

The primary target of 1-(4-fluorophenyl)-1H-pyrazol-4-amine is the Mitogen-activated protein kinase 14 (MAPK14) . MAPK14, also known as p38α, is a protein involved in directing cellular responses to a diverse array of stimuli, such as pro-inflammatory cytokines and physical stress. It plays a crucial role in cellular processes including inflammation, cell differentiation, cell growth, and death .

Mode of Action

It is likely that the compound interacts with the active site of the kinase, potentially inhibiting its activity . This inhibition could lead to changes in the cellular responses controlled by MAPK14, such as inflammation and cell growth .

Biochemical Pathways

The biochemical pathways affected by this compound are not fully elucidated. Given its target, it is plausible that the compound impacts pathways involving MAPK14. These pathways include the MAPK signaling pathway, which regulates a variety of cellular activities such as gene expression, mitosis, differentiation, proliferation, and cell survival .

Pharmacokinetics

The compound’s bioavailability, half-life, clearance, and route of elimination are all factors that would influence its pharmacokinetics .

Result of Action

Given its target, it is likely that the compound could influence cellular processes controlled by MAPK14, potentially leading to changes in inflammation, cell growth, and other cellular responses .

Action Environment

Factors such as temperature, pH, and the presence of other molecules could potentially impact the compound’s activity .

Biochemical Analysis

Biochemical Properties

1-(4-fluorophenyl)-1H-pyrazol-4-amine, due to its structure, could potentially interact with various enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific biochemical context. For instance, the fluorophenyl group might interact with certain enzymes through hydrophobic interactions, while the pyrazolamine group could form hydrogen bonds with other biomolecules .

Cellular Effects

The effects of this compound on cells would likely depend on its specific interactions with cellular components. It could potentially influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The exact cellular effects would need to be determined through experimental studies.

Molecular Mechanism

The molecular mechanism of action of this compound would depend on its specific biochemical interactions. It could potentially bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound could change over time. This could be due to factors such as the compound’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound in animal models would likely vary with different dosages. Lower dosages might result in threshold effects, while higher dosages could potentially lead to toxic or adverse effects .

Metabolic Pathways

This compound could potentially be involved in various metabolic pathways. It might interact with certain enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues would depend on various factors. These could include interactions with transporters or binding proteins, as well as effects on the compound’s localization or accumulation .

Subcellular Localization

The subcellular localization of this compound would depend on factors such as targeting signals and post-translational modifications. These could direct the compound to specific compartments or organelles within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)-1H-pyrazol-4-amine typically involves the reaction of 4-fluoroaniline with hydrazine derivatives. One common method is the cyclization of 4-fluorophenylhydrazine with α,β-unsaturated ketones or aldehydes under acidic or basic conditions. The reaction can be carried out using conventional heating or microwave irradiation to enhance the reaction rate and yield .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient industrial production .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, alkoxides.

Major Products Formed:

Comparison with Similar Compounds

    1-(4-Chlorophenyl)-1H-pyrazol-4-amine: Similar structure but with a chlorine atom instead of fluorine.

    1-(4-Methylphenyl)-1H-pyrazol-4-amine: Similar structure but with a methyl group instead of fluorine.

    1-(4-Nitrophenyl)-1H-pyrazol-4-amine: Similar structure but with a nitro group instead of fluorine.

Uniqueness: 1-(4-Fluorophenyl)-1H-pyrazol-4-amine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its biological activity. The fluorine atom increases the compound’s lipophilicity, improving its ability to penetrate cell membranes and interact with target proteins .

Properties

IUPAC Name

1-(4-fluorophenyl)pyrazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3/c10-7-1-3-9(4-2-7)13-6-8(11)5-12-13/h1-6H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBKWWOPAKRZWTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=C(C=N2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1156602-69-5
Record name 1-(4-fluorophenyl)-1H-pyrazol-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 1-(4-fluorophenyl)-4-nitropyrazole (0.820 g, 3.96 mmol) and 10% Pd/C (0.133 g, 50% wet by wt) in EtOH (50 mL) was fitted onto a Parr apparatus and agitated under H2 at 40 psi for 40 min. The reaction mixture was then filtered through filter paper. The filtrate was collected and concentrated in vacuo to give 1-(4-fluorophenyl)pyrazol-4-amine as an oil (0.675 g, 96%).
Quantity
0.82 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0.133 g
Type
catalyst
Reaction Step One

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